molecular formula C10H13N3O5S B5219799 N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide

N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide

Cat. No. B5219799
M. Wt: 287.29 g/mol
InChI Key: RHDMWIIJIUIYSY-UHFFFAOYSA-N
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Description

N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide, commonly known as MMSA, is a chemical compound that has gained significant attention in scientific research. MMSA is a nitroaromatic compound that has been used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of MMSA is not fully understood. However, it is believed that MMSA exerts its biological effects by generating reactive oxygen species (ROS) and inducing oxidative stress. ROS are known to cause cellular damage and induce apoptosis in cancer cells. MMSA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and subsequent neurotransmitter signaling.
Biochemical and Physiological Effects
MMSA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and generate ROS. MMSA has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

MMSA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in scientific research. MMSA is also stable under normal laboratory conditions and has a long shelf life. However, MMSA has some limitations in lab experiments. It is a toxic compound and requires proper handling and disposal. Moreover, MMSA can react with certain compounds, such as amines, which may interfere with experimental results.

Future Directions

There are several future directions for the use of MMSA in scientific research. One potential direction is the development of MMSA-based anticancer agents. MMSA has shown promising results in inducing apoptosis in cancer cells, and further research is needed to optimize its efficacy and minimize its toxicity. Another potential direction is the use of MMSA as a reagent for the detection of other biological molecules, such as nitric oxide. Additionally, MMSA may have potential applications in the field of materials science, such as the synthesis of novel polymers and materials.
Conclusion
In conclusion, MMSA is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has various scientific research applications, including as a precursor for the synthesis of various compounds, a reagent for the detection of nitrite ions, and a potential anticancer agent. MMSA exerts its biological effects by generating ROS and inducing oxidative stress. MMSA has several advantages for lab experiments, including its ease of synthesis and stability, but also has some limitations, such as its toxicity. Future research directions for MMSA include the development of MMSA-based anticancer agents and the use of MMSA as a reagent for the detection of other biological molecules.

Synthesis Methods

The synthesis of MMSA involves the reaction between 4-nitroacetanilide and methylsulfonyl chloride in the presence of a base. The reaction proceeds through an electrophilic substitution reaction, resulting in the formation of MMSA. The purity of the synthesized MMSA can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

MMSA has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds, such as sulfonamides and sulfonylureas. MMSA has also been used as a reagent for the detection of nitrite ions in biological samples. Moreover, MMSA has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-7(14)11-8-4-5-9(10(6-8)13(15)16)12(2)19(3,17)18/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDMWIIJIUIYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N(C)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[methyl(methylsulfonyl)amino]-3-nitrophenyl]acetamide

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